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Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of clinical

use. Its application in targeted imaging and therapeutic strategies has been significantly

advanced by its conjugation to antibodies. The disulfonated form of ICG carboxylic acid, when

activated with an N-hydroxysuccinimide (NHS) ester, provides a reactive moiety that readily

couples with primary amines on antibodies, forming stable amide bonds. This covalent

conjugation allows for the specific delivery of the ICG payload to target antigens, enabling

sensitive in vivo imaging and photodynamic therapy applications.

These application notes provide a detailed protocol for the conjugation of Disulfo-ICG NHS

ester to antibodies, including antibody preparation, the conjugation reaction, and purification of

the final conjugate. Additionally, troubleshooting guidelines and key quantitative parameters are

presented to ensure successful and reproducible results. It is important to note that the

hydrophobicity of ICG can sometimes lead to aggregation and non-specific binding; the use of

PEGylated ICG derivatives can help mitigate these issues by improving water solubility.[1][2][3]
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Molar Ratio
(Dye:Antibody)

Application
Expected Degree of
Labeling (DOL)

Notes

5:1 - 10:1 Initial Optimization Low to Moderate

Good starting point to

avoid over-labeling

and aggregation.[4]

10:1 - 20:1 Standard Labeling Moderate to High

Commonly used for

generating conjugates

with a good balance of

fluorescence and

immunoreactivity.[4]

>20:1 High-Density Labeling High

May lead to

decreased antibody

solubility and potential

loss of function.

Requires careful

optimization.

Table 2: Troubleshooting Common Issues in ICG-
Antibody Conjugation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubs.acs.org/doi/10.1021/bc500312w
https://pubs.acs.org/doi/10.1021/bc500312w
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Potential Cause Recommendation

Low Degree of Labeling (DOL)
Inactive NHS ester due to

hydrolysis.

Prepare fresh dye stock

solution in anhydrous DMSO

immediately before use.[5]

Interfering substances in

antibody buffer (e.g., Tris,

glycine, BSA).[6]

Purify the antibody using a

spin column or dialysis to

exchange into an amine-free

buffer (e.g., PBS).[5]

Incorrect reaction pH.

Ensure the reaction buffer pH

is between 8.0 and 9.0 for

optimal NHS ester reactivity.[7]

[8]

Antibody Aggregation
High DOL or hydrophobic

interactions of ICG.

Optimize the dye-to-antibody

molar ratio. Consider using

PEGylated ICG derivatives to

increase hydrophilicity.[1][2][3]

Purify the conjugate using

size-exclusion

chromatography.[4]

Poor Conjugate Yield Low antibody concentration.

Concentrate the antibody to at

least 1-2 mg/mL before

conjugation.[5][9]

Non-specific Binding in Assays Excess unconjugated dye.

Ensure thorough purification of

the conjugate using gel

filtration or spin columns.[5][9]

Aggregates in the conjugate

solution.

Centrifuge the final conjugate

solution to remove any

precipitates before use.
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This protocol describes the removal of interfering substances from the antibody solution, which

is critical for efficient conjugation.

Materials:

Antibody of interest

Phosphate-Buffered Saline (PBS), pH 7.4

Spin filtration tubes (e.g., Amicon Ultra with appropriate molecular weight cutoff)[5]

Microcentrifuge

Procedure:

Add 500 µL of PBS to the spin filtration tube to pre-moisten the membrane.

Centrifuge at the manufacturer's recommended speed for 3 minutes and discard the flow-

through.

Add the antibody solution to the spin filtration tube and fill with PBS up to 500 µL.

Centrifuge at the recommended speed for 10-15 minutes. Discard the flow-through.

Repeat the wash step (step 4) two more times with PBS.

After the final wash, invert the spin column into a clean collection tube and centrifuge at a

lower speed (e.g., 1,000 x g) for 2 minutes to collect the purified antibody.

Determine the concentration of the purified antibody using a spectrophotometer by

measuring the absorbance at 280 nm (A280).

II. Disulfo-ICG NHS Ester Antibody Conjugation
This protocol outlines the covalent attachment of Disulfo-ICG NHS ester to the primary amines

of the antibody.

Materials:
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Purified antibody (1-2 mg/mL in PBS)

Disulfo-ICG NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO)

1 M Sodium Bicarbonate buffer (pH 8.5)[10]

Microcentrifuge tubes

Vortex mixer

Procedure:

Prepare the Antibody Solution: Adjust the concentration of the purified antibody to 1-2 mg/mL

in PBS. For every 1 mg of antibody, add the appropriate volume of 1 M sodium bicarbonate

buffer to achieve a final concentration of 0.1 M, which will raise the pH to the optimal range

for the reaction.[7]

Prepare the Dye Stock Solution: Immediately before use, allow the vial of Disulfo-ICG NHS

ester to warm to room temperature. Add the required volume of anhydrous DMSO to create

a 10 mg/mL stock solution.[5] Vortex thoroughly to ensure the dye is completely dissolved.

Calculate the Volume of Dye Solution: Determine the volume of the dye stock solution

needed to achieve the desired molar ratio (see Table 1).

Conjugation Reaction: Add the calculated volume of the Disulfo-ICG NHS ester stock

solution to the antibody solution. Gently vortex to mix.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.[5][7]

III. Purification of the ICG-Antibody Conjugate
This protocol describes the removal of unconjugated Disulfo-ICG from the antibody conjugate.

Materials:
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ICG-antibody conjugation reaction mixture

Gel filtration columns (e.g., Zeba Spin Desalting Columns)[5]

PBS, pH 7.4

Microcentrifuge

Procedure:

Equilibrate the Column: Prepare the gel filtration column according to the manufacturer's

instructions. This typically involves centrifuging the column to remove the storage buffer,

followed by washing with PBS.

Apply the Sample: Carefully apply the entire volume of the conjugation reaction mixture to

the center of the resin bed.

Purification: Place the column in a clean collection tube and centrifuge according to the

manufacturer's protocol to collect the purified ICG-antibody conjugate. The unconjugated dye

will be retained in the column resin.

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, it is

recommended to add a stabilizing protein like BSA (if compatible with the intended

application) and store at -20°C or -80°C in single-use aliquots.

IV. Characterization of the ICG-Antibody Conjugate
This protocol allows for the determination of the Degree of Labeling (DOL), which is the

average number of ICG molecules conjugated to each antibody.

Materials:

Purified ICG-antibody conjugate

PBS, pH 7.4

UV-Vis Spectrophotometer
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Cuvettes

Procedure:

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum

absorbance of ICG (approximately 785 nm, Amax).

Calculate the concentration of the antibody using the Beer-Lambert law, correcting for the

absorbance of ICG at 280 nm:

Corrected A280 = A280 - (Amax * CF)

Where CF is the correction factor for the dye at 280 nm (typically provided by the dye

manufacturer).

Antibody Concentration (M) = Corrected A280 / (ε_antibody * path length)

Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g.,

~210,000 M⁻¹cm⁻¹ for IgG).

Calculate the concentration of the conjugated ICG:

ICG Concentration (M) = Amax / (ε_ICG * path length)

Where ε_ICG is the molar extinction coefficient of ICG at its Amax (e.g., ~250,000

M⁻¹cm⁻¹).

Calculate the Degree of Labeling (DOL):

DOL = ICG Concentration (M) / Antibody Concentration (M)
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Caption: Experimental workflow for Disulfo-ICG antibody conjugation.
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Caption: Chemical principle of NHS ester-based ICG conjugation to an antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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